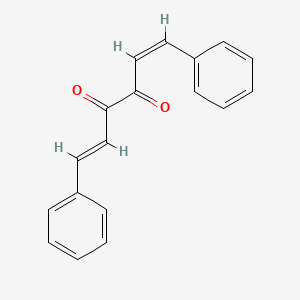![molecular formula C13H20N2O2S4 B14489364 Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate CAS No. 64394-69-0](/img/structure/B14489364.png)
Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate is a chemical compound that features a unique structure incorporating pyrrolidine rings and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate typically involves the reaction of pyrrolidine with carbon disulfide and methyl chloroacetate. The reaction conditions often require a base such as sodium hydroxide to facilitate the formation of the desired product. The process can be summarized as follows:
Step 1: Pyrrolidine reacts with carbon disulfide to form pyrrolidine-1-carbothioyl.
Step 2: The intermediate product then reacts with methyl chloroacetate in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include inhibition of key enzymes in metabolic pathways or interaction with cellular receptors that regulate biological processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.
Pyrrolidine-1-carbothioyl derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate is unique due to its dual pyrrolidine rings and sulfur atoms, which confer distinct chemical and biological properties
Properties
CAS No. |
64394-69-0 |
|---|---|
Molecular Formula |
C13H20N2O2S4 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
methyl 2,2-bis(pyrrolidine-1-carbothioylsulfanyl)acetate |
InChI |
InChI=1S/C13H20N2O2S4/c1-17-10(16)11(20-12(18)14-6-2-3-7-14)21-13(19)15-8-4-5-9-15/h11H,2-9H2,1H3 |
InChI Key |
KKTNHQBVFHNKCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(SC(=S)N1CCCC1)SC(=S)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



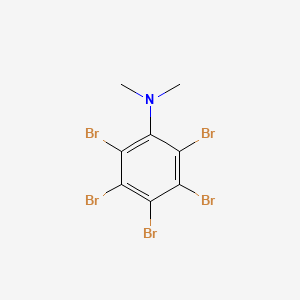
![2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol](/img/structure/B14489288.png)
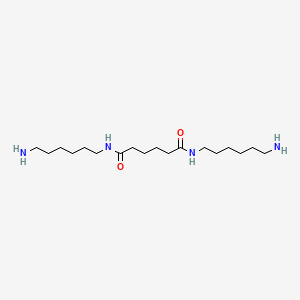

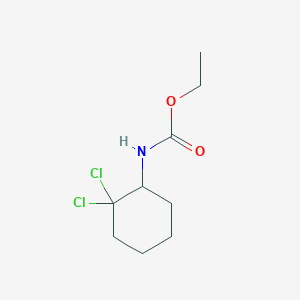
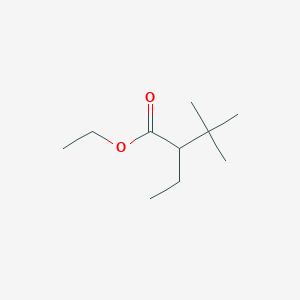
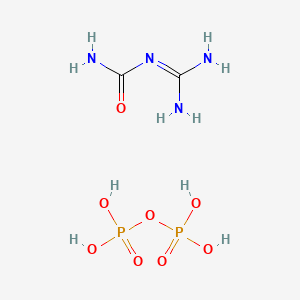
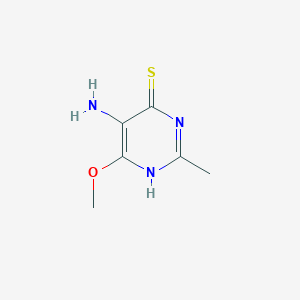
![(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid](/img/structure/B14489337.png)


